molecular formula C17H17NO5 B12510753 (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid

Cat. No.: B12510753
M. Wt: 315.32 g/mol
InChI Key: ZXWXVBROZXNXBC-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a hydroxyphenyl group. Its chiral nature makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid typically involves the protection of the amino group, followed by the introduction of the benzyloxycarbonyl group. The hydroxyphenyl group is then introduced through a series of reactions, including esterification and hydrolysis. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also include the use of advanced purification techniques such as chromatography and crystallization to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, free amines, and substituted derivatives of the original compound. These products can be further utilized in various chemical and biological applications.

Scientific Research Applications

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the hydroxy group, making it less reactive in certain reactions.

    (2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid: Lacks the benzyloxycarbonyl group, affecting its stability and reactivity.

Uniqueness

The presence of both the benzyloxycarbonyl group and the hydroxyphenyl group in (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid makes it unique in terms of its reactivity and potential applications. The chiral nature of the compound also adds to its significance in stereochemical studies and applications.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

(2R)-3-(3-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H17NO5/c19-14-8-4-7-13(9-14)10-15(16(20)21)18-17(22)23-11-12-5-2-1-3-6-12/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1

InChI Key

ZXWXVBROZXNXBC-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC(=CC=C2)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=CC=C2)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.